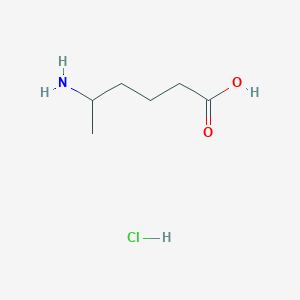

5-Aminohexanoic acid hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

5-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7)3-2-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFBCSOBBFHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855913-65-4 | |

| Record name | 5-aminohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Bioproduction Pathways of 6 Aminohexanoic Acid Hydrochloride

Chemical Synthesis Approaches for 6-Aminohexanoic Acid

Chemical synthesis remains a primary route for the production of 6-aminohexanoic acid, with methods evolving to improve yield and reduce environmental impact.

Acidic Hydrolysis Routes, including Caprolactam Hydrolysis

The most established chemical method for producing 6-aminohexanoic acid is the hydrolysis of its cyclic amide, ε-caprolactam. This reaction can be performed under acidic or basic conditions. mdpi.comgoogle.com

An alternative, though less direct, approach involves initial hydrolysis with a base like sodium hydroxide (B78521) (NaOH), followed by neutralization and subsequent reaction with HCl to form the hydrochloride salt. patsnap.com

Table 1: Conditions for Acidic Hydrolysis of ε-Caprolactam

| Reactant | Acid | Temperature | Duration | Reported Yield | Source |

|---|---|---|---|---|---|

| ε-Caprolactam | Hydrochloric Acid | 90–110°C | 3–5 hours | 78–85% | |

| ε-Caprolactam | Hydrochloric Acid | 90°C | 15 hours | 98% | google.com |

Phosgene-Free Synthetic Protocols for 6-Aminohexanoic Acid Hydrochloride

While the primary synthesis of 6-aminohexanoic acid from caprolactam does not involve phosgene (B1210022), research into phosgene-free methods for related compounds, such as α-amino acid N-carboxyanhydrides (NCAs), highlights a trend towards safer chemical protocols. One such revolutionary approach uses diphenyl carbonate, activated by converting α-amino acids into imidazolium (B1220033) salts, which are soluble in organic solvents. researchgate.net This method avoids the highly toxic phosgene typically used for NCA synthesis. The amino acid is first converted to an imidazolium salt, which then reacts with diphenyl carbonate. researchgate.net This strategy, while demonstrated for α-amino acids, represents a move towards cleaner activation and cyclization methods that could be adapted for other amino acid derivatives. researchgate.net

Novel Chemical Preparations of ω-Aminocarboxylic Acids

Research into the synthesis of amino acids continues to yield novel and more efficient methods. These innovative approaches could be applied to the production of ω-aminocarboxylic acids like 6-aminohexanoic acid.

Strecker Synthesis : An elegant and long-standing method, the Strecker synthesis, assembles an α-amino acid from an aldehyde, ammonia (B1221849), and cyanide. The resulting α-amino nitrile is then hydrolyzed to the amino acid. libretexts.org

Formate-Mediated Hydrogen Transfer : A novel method for preparing α-amino acid derivatives utilizes a formate (B1220265) salt as both a hydrogen carrier and a carbon source under mild conditions. rsc.org This process involves a metal-free radical-radical cross-coupling of formate with imines, catalyzed by photoexcited naphthalene (B1677914) thiolate. rsc.org

From Oxo Acids : Glyoxylic acid can react with ammonia to form N-oxalylglycine, which upon hydrolysis, yields glycine (B1666218). nih.gov This demonstrates a potential pathway from oxo acids to amino acids in an aqueous medium. nih.gov

Mitsunobu–Tsunoda Reaction : An efficient synthesis of optically active α-amino acids has been developed using a modified Mitsunobu alkylation of a glycine template with alcohols, allowing for the preparation of structurally diverse amino acids. rsc.org

Enzymatic and Biotechnological Production of 6-Aminohexanoic Acid

In response to the demand for more sustainable manufacturing processes, biotechnological routes for producing 6-aminohexanoic acid (also known as ε-aminocaproic acid or 6-ACA) have been developed. These methods leverage enzymes and microorganisms to create greener alternatives to traditional chemical synthesis. nih.govnih.gov

Biocatalytic Synthesis Utilizing Isolated Enzymes

Cell-free enzymatic cascades offer a high degree of control over reaction pathways, converting substrates to 6-aminohexanoic acid with high specificity.

One approach demonstrated the synthesis of 6-aminohexanoic acid from cyclohexanol (B46403) using a one-pot system with six isolated enzymes. mdpi.comthieme-connect.com This system achieved a conversion of up to 24% from cyclohexanol and 75% from a downstream intermediate. thieme-connect.com A key innovation was an in situ capping (esterification) step to prevent the formation of inhibitory intermediates. thieme-connect.com

Another cell-free biosynthesis method produces 6-aminohexanoic acid from ε-caprolactone. nih.govnih.gov This two-step process first involves the hydrolysis of ε-caprolactone to 6-hydroxycaproic acid, catalyzed by an immobilized lipase. The second step is an amination of the hydroxy acid using a co-immobilized multi-enzyme system including an alcohol dehydrogenase and a transaminase, achieving over 80% molar conversion. nih.govnih.gov Continuous-flow synthesis using this system in packed-bed reactors has reached a space-time yield of up to 3.31 g/L/h. nih.govnih.gov

Additionally, an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. has been used to produce 6-oxohexanoic acid from 6-aminohexanoic acid with a 100% yield when coupled with catalase to remove the hydrogen peroxide byproduct. nih.govoup.comtandfonline.com This showcases the efficiency of isolated enzymes in specific transformation steps. nih.govoup.comtandfonline.com

Table 2: Biocatalytic Synthesis of 6-Aminohexanoic Acid and Related Compounds

| Enzyme System | Substrate | Product | Key Enzymes | Reported Yield/Conversion | Source |

|---|---|---|---|---|---|

| 6-Enzyme Cascade | Cyclohexanol | 6-Aminohexanoic acid | Alcohol dehydrogenase, Baeyer–Villiger monooxygenase, transaminase | Up to 24% conversion | thieme-connect.com |

| Multi-enzyme System | ε-Caprolactone | 6-Aminohexanoic acid | Lipase, alcohol dehydrogenase, transaminase, NADH oxidase | >80% molar conversion | nih.govnih.gov |

| ω-AOX System | 6-Aminohexanoic acid | 6-Oxohexanoic acid | ω-amino group-oxidizing enzyme (ω-AOX), Catalase | 100% yield | nih.govoup.comtandfonline.com |

Microbial Fermentation and Conversion Processes for ε-Aminocaproic Acid

Whole-cell biocatalysis using engineered microorganisms provides a promising route for the one-pot synthesis of ε-aminocaproic acid from simple feedstocks. nih.gov Fermentation is a cornerstone of industrial amino acid production, often employing strains like Corynebacterium glutamicum and Escherichia coli. nih.gov

A notable development is a mixed-species microbial system for producing 6-aminohexanoic acid directly from cyclohexane (B81311). nih.gov This process segregates a six-step biocatalytic cascade between two engineered microbes: Pseudomonas taiwanensis and Escherichia coli. The P. taiwanensis strain converts cyclohexane into an intermediate, ε-caprolactone, which then serves as a 'shuttle molecule' to the E. coli strain for final conversion to 6-aminohexanoic acid. nih.gov This co-culture approach achieved a complete conversion of cyclohexane with an 86% final yield of 6-aminohexanoic acid under optimized conditions. nih.gov

Other microbial pathways start from different precursors. For instance, some Pseudomonas strains can utilize caprolactam as a sole carbon and nitrogen source by first hydrolyzing it to 6-aminohexanoic acid using a caprolactamase enzyme. rug.nl The resulting 6-aminohexanoic acid is then further metabolized. rug.nl There are also patented methods describing the production of 6-aminohexanoic acid or caprolactam from lysine (B10760008), which itself is produced in large quantities via fermentation. google.com

Advanced Analytical and Spectroscopic Characterization of 6 Aminohexanoic Acid Hydrochloride

Chromatographic Separation and Quantitative Analysis Techniques

Chromatographic techniques are fundamental for separating 6-Aminohexanoic Acid Hydrochloride from complex mixtures and for its precise quantification. These methods exploit differences in the physicochemical properties of molecules to achieve separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This method is exceptionally well-suited for the structural differentiation of 6-Aminohexanoic Acid from its isomers and for the identification of related impurities.

The initial LC stage separates compounds based on their affinity for the stationary phase. For amino acids like 6-Aminohexanoic Acid, which are polar, reversed-phase (RP) chromatography is commonly employed, often requiring derivatization to enhance retention and chromatographic peak shape. acs.org Derivatization with reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to improve chromatographic behavior and ionization efficiency. acs.orgnih.gov

Following separation, the eluent is introduced into the mass spectrometer. The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific parent ion (e.g., the molecular ion of derivatized 6-Aminohexanoic Acid), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure and can be used to distinguish it from isomers, which may have the same mass but different structures and thus different fragmentation patterns. conicet.gov.ar For instance, LC-MS/MS has been effectively used to resolve and quantify all eight isomers of aminobutyric acid after derivatization with Marfey's reagent, demonstrating its power in structural differentiation. nih.gov

Table 1: Example LC-MS/MS Parameters for Amino Acid Analysis This table presents typical parameters and is for illustrative purposes.

| Parameter | Setting |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) acs.org |

| Column | Reversed-Phase C18 (e.g., HSS T3, 2.1 x 150 mm, 1.8 µm) acs.org |

| Mobile Phase A | 0.1% Formic Acid in Water acs.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) acs.org |

| Gradient | A time-programmed gradient from low to high organic phase (B) acs.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode acs.org |

| MS Detection | Multiple Reaction Monitoring (MRM) acs.org |

| Capillary Voltage | 1.5 kV acs.org |

| Source Temperature | 150 °C acs.org |

| Desolvation Temperature | 600 °C acs.org |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds, including 6-Aminohexanoic Acid Hydrochloride. lgcstandards.comglentham.com The method separates components of a mixture, and the area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity. Purity levels of ≥98.0% for derivatives of 6-aminohexanoic acid and >95% for 6-Aminohexanoic Acid itself have been reported using HPLC analysis. lgcstandards.comvwr.com

Retention analysis in HPLC provides critical information about the compound's interaction with the stationary and mobile phases. The retention time of 6-Aminohexanoic Acid can be controlled by adjusting the mobile phase composition, such as the concentration of acetonitrile (ACN) and the buffer. chromforum.org For analyzing 6-Aminohexanoic Acid and its impurities, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can be particularly effective. chromforum.org A Primesep 100 column, for example, allows for retention to be manipulated by altering the amount of ACN, buffer concentration, and pH, which in turn affects the ionization state of the amino acid. chromforum.org Since 6-Aminohexanoic Acid lacks a strong UV chromophore, detection can be challenging. This can be overcome by using detectors like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the amino acid to make it UV-active. chromforum.org

Table 2: Example HPLC Conditions for 6-Aminohexanoic Acid Analysis This table is a composite based on typical amino acid analysis methods.

| Parameter | Setting |

| Column | Mixed-Mode (e.g., SIELC Primesep 100) chromforum.org or Reversed-Phase C18 |

| Mobile Phase | Acetonitrile (ACN) and an aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Detection | Evaporative Light Scattering Detector (ELSD) or UV (post-derivatization) chromforum.org |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly advantageous for analyzing amino acids from volume-restricted biological samples. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field, offering rapid analysis times and minimal sample consumption. creative-proteomics.com

For amino acid profiling, various CE methods can be employed. Capillary Zone Electrophoresis (CZE) coupled with mass spectrometry (CE-MS) provides a powerful platform for the direct analysis of amino acids and their analogues. nih.govspringernature.com This is typically achieved using a strongly acidic buffer and positive-ion mode detection. nih.gov To enhance sensitivity, especially for detecting trace levels of amino acids, pre-column derivatization with fluorescent tags can be used in conjunction with Laser-Induced Fluorescence (LIF) detection (CE-LIF), which offers extremely high sensitivity. creative-proteomics.com Alternatively, indirect UV detection can be used for non-derivatized amino acids, where a UV-absorbing component is added to the background electrolyte. horiba.com

Table 3: Capillary Electrophoresis Techniques for Amino Acid Analysis This table summarizes various CE methods and their features.

| Technique | Detection Method | Key Features |

| CE-UV | Direct or Indirect Ultraviolet Detection | Simple, suitable for qualitative and quantitative analysis; may require derivatization for enhanced sensitivity. creative-proteomics.com |

| CE-LIF | Laser-Induced Fluorescence | Requires derivatization with a fluorescent tag; offers extremely high sensitivity, ideal for trace analysis. creative-proteomics.com |

| CE-MS | Mass Spectrometry | Provides high efficiency, sensitivity, and structural information; allows for direct analysis without derivatization. nih.govspringernature.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the separation and identification of volatile and thermally stable compounds. nist.gov Since amino acids like 6-Aminohexanoic Acid are non-volatile, they must first be chemically modified through derivatization to increase their volatility and thermal stability. nist.gov

The derivatization process typically involves a two-step reaction, such as esterification of the carboxyl group followed by acylation of the amino group. A common approach involves derivatization with methyl chloroformate and methanol (B129727) to produce methyl esters of methoxycarbonyl derivatives, which are stable and suitable for GC-MS analysis. nist.gov Once derivatized, the sample is injected into the gas chromatograph, where the components are separated in a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint, allowing for definitive identification. nist.gov GC-MS has been successfully validated for the quantification of various amino acids in biological samples. nih.gov

Table 4: GC-MS Analysis of Amino Acids This table provides an overview of the steps and reagents used in GC-MS analysis of amino acids.

| Step | Description | Example Reagents |

| Sample Preparation | Extraction of amino acids from the matrix. | Methanol and water for stepwise extraction. nist.gov |

| Derivatization | Chemical modification to increase volatility. | Methyl chloroformate/methanol. nist.gov |

| GC Separation | Separation of derivatized amino acids on a capillary column. | Standard non-polar or mid-polar GC column (e.g., DB-5ms). |

| MS Detection | Ionization (e.g., Electron Ionization) and mass analysis. | Provides structural information and quantification. nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for confirming the structure of a molecule and identifying impurities. conicet.gov.ar Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (position in the spectrum) being highly sensitive to its local chemical environment.

For 6-Aminohexanoic Acid Hydrochloride, the ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the hexanoic acid backbone. When an impurity is present, it will generate its own set of signals in the spectrum. By comparing the ¹³C NMR spectrum of a sample with that of a pure reference standard and with known spectra of potential impurities, one can identify and confirm the presence and structure of these impurities. conicet.gov.ar For example, if an impurity differs from 6-Aminohexanoic Acid by even a single functional group, the chemical shifts of the nearby carbon atoms will be altered, providing clear evidence of its presence. This technique, often used in conjunction with other spectroscopic methods like ¹H NMR, HSQC, and HMBC, is crucial for characterizing process-related impurities and degradation products. conicet.gov.ar

Table 5: Assigned ¹³C NMR Chemical Shifts for 6-Aminohexanoic Acid Data sourced from the Biological Magnetic Resonance Bank (BMRB), Entry bmse000394. bmrb.io The values are for the free amino acid; the hydrochloride salt would show similar shifts with minor variations.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-COOH) | 182.25 |

| C2 | 36.46 |

| C3 | 27.6 |

| C4 | 26.15 |

| C5 | 33.02 |

| C6 (-CH₂NH₂) | 42.13 |

Proton Nuclear Magnetic Resonance (¹H NMR) for Metabolite Profiling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including 6-aminohexanoic acid hydrochloride. It provides detailed information about the chemical environment of protons within the molecule.

In a typical ¹H NMR spectrum of 6-aminohexanoic acid in a deuterium (B1214612) oxide (D₂O) solvent, distinct signals corresponding to the different methylene (B1212753) (CH₂) groups and the amine (NH₂) protons can be observed. The chemical shifts (δ) of these protons are influenced by their proximity to the electron-withdrawing carboxylic acid and amino groups.

A predicted ¹H NMR spectrum of 6-aminohexanoic acid in D₂O might show the following characteristic peaks:

A triplet corresponding to the protons on the carbon adjacent to the carboxylic acid group (C2-H).

Multiplets for the protons on the internal methylene groups (C3-H, C4-H, C5-H).

A triplet for the protons on the carbon adjacent to the amino group (C6-H).

The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, confirming the six-carbon backbone of the molecule. The splitting patterns (e.g., triplets, multiplets) arise from the spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the carbon chain.

Experimental ¹H NMR data for 6-aminohexanoic acid is available in public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). bmrb.iohmdb.ca For instance, the BMRB entry bmse000394 provides detailed ¹H NMR spectral data for 6-aminohexanoic acid in D₂O at 298K, recorded on a 500 MHz spectrometer. bmrb.io

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Aminohexanoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 2.29 | t |

| H3 | 1.64 | p |

| H4 | 1.49 | p |

| H5 | 1.64 | p |

| H6 | 3.01 | t |

Data sourced from publicly available spectral databases. The exact chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Comprehensive Structural Characterization

While ¹H NMR provides essential information, a more in-depth structural analysis of 6-aminohexanoic acid hydrochloride and its derivatives often requires the use of advanced Nuclear Magnetic Resonance (NMR) techniques. researchgate.netipb.pt These methods help to resolve complex spectra and unambiguously assign all proton and carbon signals.

Two-dimensional (2D) NMR experiments are particularly powerful for establishing connectivity within the molecule. Some commonly employed techniques include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon chain from one end to the other.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons.

The Biological Magnetic Resonance Bank (BMRB) entry for 6-aminohexanoic acid (bmse000394) includes data from several advanced NMR experiments, such as 2D [¹H,¹H]-TOCSY, 2D [¹H,¹³C]-HSQC, and 2D [¹H,¹³C]-HMBC. bmrb.io These datasets provide a comprehensive and unambiguous assignment of all proton and carbon resonances in the molecule.

Table 2: Advanced NMR Experiments for 6-Aminohexanoic Acid Hydrochloride Characterization

| NMR Technique | Information Provided | Application in 6-Aminohexanoic Acid Analysis |

|---|---|---|

| ¹³C NMR | Chemical environment of carbon atoms | Confirms the six distinct carbon atoms in the backbone. |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups | Identifies the five methylene (CH₂) groups and the quaternary carbon of the carboxyl group. |

| COSY | ¹H-¹H spin-spin coupling correlations | Establishes the connectivity between adjacent methylene groups. |

| HSQC | Direct ¹H-¹³C correlations | Assigns specific protons to their corresponding carbon atoms. |

These advanced NMR techniques are indispensable for the detailed structural characterization of 6-aminohexanoic acid hydrochloride, ensuring its identity and purity for research and industrial applications. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of compounds like 6-aminohexanoic acid hydrochloride and for identifying impurities.

High-Resolution Mass Spectrometry (HRMS) for Impurity Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule and is invaluable for identifying unknown impurities. nih.govnih.gov

In the analysis of 6-aminohexanoic acid hydrochloride, HRMS can distinguish the parent molecule from potential impurities that may have very similar nominal masses. For instance, impurities arising from side reactions during synthesis or degradation products can be detected and identified based on their exact mass. nih.gov Liquid chromatography coupled with HRMS (LC-HRMS) is a particularly effective method for separating complex mixtures and obtaining high-resolution mass spectra of individual components. nih.gov This technique can be used to screen for and quantify structurally related impurities, ensuring the high purity of the final product. nih.gov

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS)

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) represents one of the most powerful mass spectrometry techniques available, offering unparalleled resolution and mass accuracy. nih.govexlibrisgroup.comyoutube.com ESI is a soft ionization technique that allows for the analysis of intact molecules, including polar compounds like 6-aminohexanoic acid, with minimal fragmentation. exlibrisgroup.comyoutube.com

The FTICR mass analyzer traps ions in a magnetic field, where they oscillate at a frequency dependent on their m/z ratio. youtube.com By measuring these frequencies with high precision, extremely high-resolution mass spectra can be obtained. nih.govyoutube.com This ultra-high resolution is critical for resolving complex mixtures and for the unambiguous identification of components, even those with very close masses. nih.govexlibrisgroup.com While often applied to large biomolecules, the capabilities of ESI-FTICR-MS can be leveraged for the detailed characterization of smaller molecules like 6-aminohexanoic acid and its derivatives, providing definitive molecular formula confirmation and impurity analysis. nih.gov

MALDI-TOF/TOF-MS in Peptide and Protein Analysis

While not a primary method for the direct analysis of 6-aminohexanoic acid itself, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF-MS) is a crucial technique in applications where 6-aminohexanoic acid is incorporated into larger molecules, such as peptides and proteins. nih.govnih.goveuropeanpharmaceuticalreview.com 6-aminohexanoic acid is often used as a flexible linker in the synthesis of modified peptides. nih.gov

MALDI-TOF/TOF-MS is used to determine the mass of these modified peptides and to sequence them. europeanpharmaceuticalreview.com In the first TOF stage, the mass of the intact peptide is measured. In the second TOF stage (tandem MS or MS/MS), specific peptide ions are selected, fragmented, and the masses of the fragments are measured. This fragmentation pattern provides sequence information, confirming the incorporation and position of the 6-aminohexanoic acid linker within the peptide chain. nih.goveuropeanpharmaceuticalreview.com This technique is essential for verifying the structure of custom-synthesized peptides used in various research and diagnostic applications. plos.orgresearchgate.net

Table 3: Mass Spectrometry Techniques for the Characterization of 6-Aminohexanoic Acid and its Derivatives

| Technique | Ionization Method | Mass Analyzer | Key Advantages | Application for 6-Aminohexanoic Acid |

|---|---|---|---|---|

| HRMS | ESI, APCI | Orbitrap, TOF | High mass accuracy, determination of elemental composition | Precise molecular weight confirmation, impurity identification and quantification. nih.govnih.gov |

| ESI-FTICR-MS | ESI | Fourier Transform Ion Cyclotron Resonance | Ultra-high resolution and mass accuracy | Definitive molecular formula determination, analysis of complex mixtures. nih.govexlibrisgroup.com |

| MALDI-TOF/TOF-MS | MALDI | Time-of-Flight/Time-of-Flight | High sensitivity, analysis of large molecules, sequencing | Characterization of peptides and proteins containing 6-aminohexanoic acid as a linker. nih.goveuropeanpharmaceuticalreview.com |

Crystallographic and Other Spectroscopic Methods for Solid-State and Chemical Analysis

The solid-state structure and chemical properties of 6-aminohexanoic acid hydrochloride are elucidated through a combination of crystallographic and other spectroscopic techniques.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. For 6-aminohexanoic acid hydrochloride, this technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The Cambridge Structural Database (CSDC) contains crystal structure data for 6-aminohexanoic acid, with CCDC number 777717. nih.gov This information is crucial for understanding the physical properties of the solid material. X-ray crystallographic analysis has also been instrumental in studying enzymes that interact with derivatives of 6-aminohexanoic acid, providing insights into their catalytic mechanisms. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-aminohexanoic acid hydrochloride will show characteristic absorption bands for the carboxylic acid C=O stretch, the O-H stretch, the N-H stretch of the ammonium group, and the C-H stretches of the methylene groups. The NIST Chemistry WebBook provides reference IR spectral data for 6-aminohexanoic acid. nist.gov

These solid-state and spectroscopic methods, in conjunction with NMR and mass spectrometry, provide a complete picture of the chemical and physical properties of 6-aminohexanoic acid hydrochloride, ensuring its quality and suitability for its intended applications.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 6-Aminohexanoic acid hydrochloride |

| 6-Aminohexanoic acid |

| Lysine (B10760008) |

| Deuterium oxide |

| 6-hexanelactam |

| ε-caprolactam |

| N-(6-aminohexanoyl)-6-aminohexanoic acid |

| Pioglitazone hydrochloride |

| Angiotensin I |

| Angiotensin II |

| Angiotensin III |

| Glutamine |

| Malonamide |

| Indoleacetamide |

| 4-Hydroxy-2-nonenal |

| Cysteine |

| Biotin (B1667282) |

| Glycine (B1666218) |

| Alanine |

| Isoleucine |

| Leucine (B10760876) |

| Phenylalanine |

| Tryptophan |

| Proline |

| Aspartic acid |

| Glutamic acid |

| Lysine |

| Arginine |

| Histidine |

| Serine |

| Threonine |

| Asparagine |

| Methionine |

| Valine |

| Tyrosine |

| Ornithine |

| Homocysteine |

| GABA |

| Hydroxyproline |

| 6-Hydroxyhexanoic acid |

X-ray Diffraction for Crystal Structure Determination of 6-Aminohexanoic Acid Salts

X-ray diffraction is a fundamental technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of 6-aminohexanoic acid crystals has revealed that the molecule exists in a zwitterionic form (+H₃N(CH₂)₅COO⁻) in the solid state. wikipedia.org The crystal structure of ε-aminocaproic acid was determined in 1967, providing foundational data for its solid-state conformation. drugfuture.com

The crystal packing is primarily dictated by a network of hydrogen bonds. Three hydrogen atoms of the charged amino group (–NH₃⁺) form strong hydrogen bonds with the oxygen atoms of the carboxylate groups (–COO⁻) of three neighboring molecules. This extensive hydrogen bonding network links the molecules into a layered structure. The flexible aliphatic chain of the molecule adopts a non-planar, gauche-gauche conformation. drugfuture.com While detailed crystallographic data for the hydrochloride salt is not as readily available in the literature, the analysis of the zwitterionic form provides critical insights into the molecule's structural behavior. Salts of 6-aminohexanoic acid with other molecules, such as S-(+)-Ibuprofen, have also been successfully characterized using single-crystal X-ray diffraction, demonstrating the technique's utility for this class of compounds. nist.gov

Below are the crystallographic data for ε-aminocaproic acid.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.338 |

| b (Å) | 5.800 |

| c (Å) | 16.038 |

| β (°) | 99.28 |

| Molecules per Unit Cell (Z) | 4 |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 6-aminohexanoic acid displays characteristic absorption bands that confirm its zwitterionic nature in the solid state. researchgate.net

The spectrum is dominated by features arising from the ammonium (–NH₃⁺) and carboxylate (–COO⁻) groups. A broad, strong absorption band is typically observed in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium group, overlapping with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the carboxylate group give rise to strong bands around 1560 cm⁻¹ and 1410 cm⁻¹, respectively. The presence of these bands, instead of the typical C=O stretch of a carboxylic acid (around 1700 cm⁻¹) and the N-H stretch of a primary amine (around 3400-3300 cm⁻¹), provides clear evidence for the proton transfer from the carboxyl group to the amino group. researchgate.net Other bands in the fingerprint region correspond to various bending and rocking vibrations of the CH₂ groups and the C-C and C-N skeletal vibrations.

The main absorption bands and their assignments for 6-aminohexanoic acid are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3170 (broad) | ν(N-H) | Ammonium (-NH₃⁺) |

| ~2935, ~2860 | ν(C-H) | Alkyl (-CH₂) |

| ~1560 | νas(COO⁻) | Carboxylate (-COO⁻) |

| ~1515 | δas(NH₃⁺) | Ammonium (-NH₃⁺) |

| ~1460 | δ(CH₂) | Alkyl (-CH₂) |

| ~1410 | νs(COO⁻) | Carboxylate (-COO⁻) |

Fluorescence Detection Utilizing Derivatization Strategies

6-Aminohexanoic acid itself is not fluorescent, which limits its direct detection in trace amounts. However, highly sensitive quantification can be achieved by high-performance liquid chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization. This strategy involves reacting the primary amino group of 6-aminohexanoic acid with a fluorogenic reagent to form a highly fluorescent product.

Two of the most widely used derivatizing agents for amino acids are o-phthalaldehyde (B127526) (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) under alkaline conditions to yield highly fluorescent isoindole derivatives. This reaction is fast and automated, but the resulting derivatives can be unstable. mdpi.com The fluorescence quantum yields of OPA-derivatized amino acids are generally high. spectroscopyonline.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC is a highly reactive reagent that labels both primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. nist.gov The derivatization is a simple, one-step procedure, and the adducts are extremely stable, allowing for reliable analysis even after storage. nist.govnih.gov This method is known for its excellent reproducibility.

These derivatization strategies enable the detection of amino acids at very low concentrations, often in the picomole to femtomole range. nist.gov

The table below compares the key characteristics of these two common derivatization strategies.

| Parameter | o-Phthalaldehyde (OPA) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

|---|---|---|

| Reaction Principle | Forms a fluorescent isoindole with primary amines in the presence of a thiol. | Forms a stable, fluorescent urea derivative with primary and secondary amines. |

| Derivative Stability | Relatively unstable, requires prompt analysis. mdpi.com | Highly stable, can be stored for days. nist.govnih.gov |

| Excitation Wavelength (λex) | ~340 nm | ~250 nm nist.gov |

| Emission Wavelength (λem) | ~455 nm | ~395 nm nist.gov |

| Key Advantages | Fast reaction, high sensitivity. | High derivative stability, reacts with primary and secondary amines, excellent reproducibility. nist.gov |

Biochemical and Molecular Mechanisms of 6 Aminohexanoic Acid Hydrochloride Action

Enzymatic Inhibition and Modulation by 6-Aminohexanoic Acid and its Derivatives

6-Aminohexanoic acid, often referred to as epsilon-aminocaproic acid (EACA), is a well-documented inhibitor of the fibrinolytic system. mdpi.com Its primary mechanism involves the modulation of plasminogen and plasmin, key enzymes in the dissolution of fibrin (B1330869) clots. mdpi.commedchemexpress.com

Interaction with Plasminogen and Plasmin Lysine-Binding Sites

The antifibrinolytic activity of 6-aminohexanoic acid stems from its structural resemblance to lysine (B10760008). mdpi.com This allows it to act as a competitive inhibitor by binding to the lysine-binding sites (LBS) located in the kringle domains of both plasminogen and plasmin. nih.govnih.gov These kringle domains are crucial for the interaction of plasmin(ogen) with fibrin. nih.gov By occupying these sites, 6-aminohexanoic acid prevents plasminogen and plasmin from binding to lysine residues on fibrin, thereby inhibiting the activation of plasminogen to plasmin and the subsequent degradation of the fibrin clot. nih.govmedchemexpress.com

The interaction is specific and potent; 6-aminohexanoic acid inhibits the binding of plasminogen and plasmin to fibrin approximately ten times more effectively than lysine itself. nih.gov The lysine-binding sites contain both negatively charged (Asp55 and Asp57) and positively charged (Arg71 and Arg34) regions, separated by a hydrophobic channel (Val62 and Phe36), a configuration to which 6-aminohexanoic acid binds with high affinity. nih.gov It's important to note that this interaction occurs at the lysine-binding sites, not the enzymatic active site of plasmin. researchgate.net

Studies have shown that the lysine-binding sites within the plasmin A-chain are primarily responsible for the interaction with its natural inhibitor, α2-antiplasmin. nih.gov 6-aminohexanoic acid can competitively interfere with this interaction. nih.gov Furthermore, the binding of 6-aminohexanoic acid to plasminogen can induce conformational changes in the proenzyme, which can enhance its activation by urokinase to a degree comparable to the effect of α2-antiplasmin binding. nih.gov

Research has also explored the individual roles of different kringle domains. While kringle 1 (K1) has the highest affinity for lysine, its saturation by 6-aminohexanoic acid does not induce significant conformational changes in plasminogen. frontiersin.org In contrast, interactions with other kringle domains, such as K4, appear to be more critical for the conformational changes that lead to enhanced activation. frontiersin.org

Inhibition of Plasmin Amidolytic Activity by Modified Analogues

While 6-aminohexanoic acid itself is a potent antifibrinolytic agent, researchers have synthesized and evaluated various peptide derivatives of EACA to explore enhanced or more selective inhibitory activities against plasmin. nih.gov These modified analogues often incorporate fragments known to have an affinity for plasmin, such as the -Ala-Phe-Lys- sequence. nih.gov

A study involving the synthesis of fifteen new peptide derivatives of EACA revealed that most of these compounds displayed higher inhibitory activity against plasmin than EACA alone. nih.gov The most active and selective inhibitor of plasmin's amidolytic activity was found to be H-d-Ala-Phe-Lys-EACA-NH2, with an IC50 value of 0.02 mM. nih.gov Interestingly, while this compound was a potent inhibitor of plasmin's enzymatic activity on a synthetic substrate, its antifibrinolytic activity (clot-dissolving inhibition) was weaker than that of EACA. nih.gov

Other research has shown that ampicillin (B1664943) can inhibit human plasmin activity, converting the typical hyperbolic activity-substrate concentration curve to a sigmoidal one, suggesting an allosteric mechanism. nih.gov Notably, a low concentration of 6-aminohexanoic acid (7.5 µM) was able to abolish this ampicillin-induced inhibition, indicating that the lysine-binding site may be part of a regulatory site on the plasmin enzyme. nih.gov

The following table summarizes the inhibitory activities of some modified 6-aminohexanoic acid analogues:

| Compound | Target Enzyme | IC50 (mM) | Reference |

| H-d-Ala-Phe-Lys-EACA-NH2 | Plasmin (amidolytic activity) | 0.02 | nih.gov |

| H-d-Ala-Phe-Lys-EACA-OH | Plasmin | 3.37 | nih.gov |

| HCl × H-EACA-Leu-OH | Antifibrinolytic Activity | 0.08 | mdpi.com |

| HCl × H-EACA-Cys(S-Bzl)-OH | Antifibrinolytic Activity | 0.04 | mdpi.com |

| H-EACA-NLeu-OH | Antifibrinolytic Activity | < 0.2 | mdpi.com |

| EACA | Antifibrinolytic Activity | 0.2 | mdpi.com |

Molecular Interactions and Applications in Biological Systems

The unique properties of 6-aminohexanoic acid, particularly its flexible and hydrophobic nature, extend its utility beyond enzymatic inhibition. researchgate.netnih.gov It is frequently employed as a structural element in the design of complex biological molecules. researchgate.net

Integration into Peptide Synthesis for Enhanced Biological Properties

6-Aminohexanoic acid is a valuable building block in the chemical synthesis of modified peptides. researchgate.netnih.gov Its incorporation can confer several advantageous properties. As a synthetic lysine derivative lacking an α-amino group, it can be used to alter the structure and function of peptides. researchgate.net

One key application is to enhance the stability of peptides against enzymatic degradation. mdpi.com For instance, inserting a 6-aminohexanoic acid residue into the structure of a peptide can prevent its hydrolysis by proteases in vivo. mdpi.com A notable example is the insertion of 6-aminohexanoic acid into glucagon-like peptide 1 (GLP-1), which protects it from N-terminal degradation by dipeptidyl peptidase IV, resulting in a longer-acting analogue with potential therapeutic use in type 2 diabetes. mdpi.com

Furthermore, the hydrophobic nature of the hexanoic acid chain can be leveraged to improve the properties of synthetic peptides for immunoassays. nih.gov Coupling 6-aminohexanoic acid to short synthetic peptides has been shown to enhance their hydrophobicity, leading to improved coating efficiency on polystyrene plates used in ELISA procedures. nih.gov

In the realm of antimicrobial peptides, substituting leucine (B10760876) residues with 6-aminohexanoic acid in melittin (B549807) has been shown to reduce its toxicity to mammalian cells while maintaining potent antibacterial activity. mdpi.com The analog Mel-LX3, with a single substitution, effectively permeabilized bacterial membranes and showed robust activity against drug-resistant bacteria, highlighting the potential of this strategy in developing new antimicrobial agents. mdpi.com

Protein Stabilization Through 6-Aminohexanoic Acid Linkage

The ability of 6-aminohexanoic acid to form stable linkages is utilized in protein stabilization. One study demonstrated that this compound can stabilize Glucose-6-Phosphate Dehydrogenase (G6PD) against denaturation induced by guanidinium (B1211019) hydrochloride, restoring 80% of the enzyme's activity after renaturation. This suggests that the integration of 6-aminohexanoic acid can enhance the structural integrity of proteins.

The flexible nature of the 6-aminohexanoic acid linker can be crucial in maintaining the functionality of fused proteins. In the development of a fusion protein vaccine candidate, the insertion of a flexible linker between two antigens was found to be critical for the stability of the final construct. frontiersin.org

Utility as a Molecular Linker in Biologically Active Constructs

6-Aminohexanoic acid is widely used as a flexible, hydrophobic linker or spacer molecule to connect two or more functional moieties in various biologically active constructs. researchgate.netnih.govresearchgate.net Its structure, with a terminal amino group and a terminal carboxyl group separated by a flexible methylene (B1212753) chain, makes it an ideal component for this purpose. researchgate.net

This linker can be used to connect peptides, drugs, or other molecules without imposing significant conformational constraints, thereby preserving or even enhancing the biological activity of the linked fragments. researchgate.net For example, it has been used to link arginine molecules to a poly(amidoamine) dendrimer to modify its hydrophobicity and flexibility. nih.gov It has also been employed to link two cyclic peptides to create a tandem peptide for therapeutic applications. nih.gov

In the context of drug delivery, an antisense oligodeoxynucleotide-doxorubicin conjugate synthesized using a 6-aminohexanoic acid linker showed remarkable stability and a high activity in reversing multidrug resistance in cancer cells. nih.gov Furthermore, it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein. medchemexpress.com

Conformational Flexibility and its Influence on Molecular Function

The molecular function of 6-aminohexanoic acid is critically dependent on its conformational flexibility. nih.govnih.gov The single bonds within its six-carbon aliphatic chain allow for a high degree of rotational freedom. This flexibility enables the molecule to adopt a variety of conformations in solution, a key attribute for its biological activity. nih.gov

In its active state, 6-aminohexanoic acid binds to the lysine-binding sites located on the kringle domains of plasminogen. nih.govcmu.edu These domains are specialized protein modules that mediate the interaction of plasminogen with fibrin. mdpi.com The conformational adaptability of 6-aminohexanoic acid allows it to orient itself within a shallow cavity in the kringle domain to maximize its interactions with key amino acid residues. nih.govcmu.edu

Research based on 1H-NMR spectroscopy and simulated annealing calculations has provided detailed insights into the bound conformation of 6-aminohexanoic acid. nih.govcmu.edunih.gov Key findings include:

Zwitterionic Anchoring: In solution, 6-aminohexanoic acid exists as a zwitterion. Its protonated amino group and deprotonated carboxyl group are anchored at the binding site through electrostatic interactions with charged centers on the kringle domain. Specifically, the amino group interacts with the anionic side chains of Asp55 and Asp57, while the carboxylate group interacts with the cationic side chains of Arg34 and Arg71. nih.govcmu.edu

Hydrophobic Interactions: The hydrocarbon chain of 6-aminohexanoic acid is flanked by aromatic residues such as Phe36, Trp62, Tyr64, Tyr72, and Tyr74, establishing stabilizing van der Waals contacts. nih.govcmu.edunih.gov

Bound Conformation: Interestingly, when complexed with kringle 1 of plasminogen, 6-aminohexanoic acid adopts a somewhat "kinked" conformation rather than a fully extended one. nih.govcmu.edu This conformation effectively shortens the distance between its charged ends to approximately 0.65 nm, which is optimal for fitting within the binding site. nih.gov

This ability to adopt a specific, energetically favorable conformation upon binding is central to its function as a competitive inhibitor. By occupying these lysine-binding sites, 6-aminohexanoic acid prevents plasminogen from binding to fibrin, thereby inhibiting its conversion to plasmin and halting the fibrinolytic process. patsnap.comdrugbank.com

The following interactive data table outlines the key aspects of 6-aminohexanoic acid's conformational flexibility and their functional implications.

| Structural Feature | Description | Influence on Molecular Function |

| Aliphatic Chain | A flexible six-carbon chain. nih.govnih.gov | Allows the molecule to adopt various conformations to fit into the plasminogen binding site. nih.gov |

| Terminal Groups | A protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). nih.gov | Act as anchors, forming strong electrostatic interactions with charged residues (Asp, Arg) in the binding pocket. nih.govcmu.edu |

| Bound Conformation | Adopts a specific, somewhat kinked conformation when bound to the kringle domain. nih.gov | Optimizes the fit and maximizes interactions, effectively mimicking lysine and blocking the binding site. wikipedia.orgnih.gov |

| Hydrophobic Interactions | The carbon chain interacts with aromatic amino acids within the binding site. nih.govnih.gov | Stabilizes the molecule within the binding pocket, enhancing its inhibitory potency. |

Derivatives and Analogues of 6 Aminohexanoic Acid Hydrochloride: Synthetic Strategies and Research Applications

Design and Synthesis of 6-Aminohexanoic Acid Derivatives

The unique structural properties of 6-aminohexanoic acid (Ahx) make it an ideal scaffold for chemical modification. Its terminal amino and carboxylic acid groups allow for straightforward incorporation into larger molecules, while the five-carbon methylene (B1212753) chain provides flexibility and hydrophobicity. nih.govresearchgate.net

6-Aminohexanoic acid is frequently used as a linker or spacer in peptide synthesis to modify the properties of the resulting molecule. Its incorporation can enhance stability, alter conformation, and improve biological activity. nih.gov

The presence of Ahx residues within a peptide chain can protect it from enzymatic degradation in vivo. For instance, inserting 6-aminohexanoic acid into glucagon-like peptide 1 (GLP-1) can prevent N-terminal degradation, leading to a longer-acting analogue potentially useful for treating type 2 diabetes. nih.gov However, the length of the linker is critical, as inserting too many Ahx units can reduce the peptide's affinity for its target receptor. nih.gov

In immunoassays, coupling short synthetic peptides with 6-aminohexanoic acid has been shown to increase the hydrophobicity of the compounds, which improves their coating efficiency on polystyrene plates used in ELISA procedures. nih.gov It is also employed as a flexible linker to join two peptide segments, sometimes with the goal of creating stable, antiparallel helix-helix motifs or mimicking secondary structures of proteins like Vascular Endothelial Growth Factor (VEGF). nih.gov

Furthermore, Ahx is used in chimeric peptides, where fragments of different peptide hormones are combined to create new molecules with unique receptor affinities. nih.gov An example is a chimera of arginine vasopressin (AVP) and bradykinin (B550075) (BK), linked by Ahx, which shows high affinity for the bradykinin B2 receptor. nih.gov

Table 1: Examples of Modified Peptides Incorporating 6-Aminohexanoic Acid (Ahx)

| Peptide/Conjugate Name | Structure/Modification | Research Application | Reference |

| NPY-(1-4)-Ahx-(25-36) | N-terminal tetrapeptide of Neuropeptide Y (NPY) linked to the C-terminal dodecapeptide via Ahx. | Neuropeptide Y receptor agonist with activity comparable to the native hormone. | nih.gov |

| AVP(1-9)-ε-Ahx-BK(1-9) | Arginine vasopressin (AVP) and bradykinin (BK) fragments linked by Ahx. | Potential biological agent with high affinity for the bradykinin B2 receptor. | nih.gov |

| TPC-Ahx-ATWLPPR | Photosensitizer (TPC) linked to a heptapeptide (B1575542) via Ahx. | Targeting endothelial tumor cells via the neuropilin-1 (NRP-1) receptor. | nih.gov |

| Galiellalactone-Biotin Conjugate | Galiellalactone attached to biotin (B1667282) via an Ahx linker. | Cell-permeable covalent STAT3 inhibitor for studying mechanisms of action. | nih.gov |

The terminal carboxylic acid of 6-aminohexanoic acid can be readily converted into an amide. Fmoc-6-aminohexanoic acid is a common reagent in peptide chemistry where the terminal carboxylic acid is activated to react with primary amines, forming stable amide bonds. lookchem.comchemicalbook.com This reactivity is fundamental to its use as a building block and linker in solid-phase peptide synthesis. lookchem.comacs.org Research has explored the synthesis of various peptides with the general formula X–Phe–Lys–EACA–Y and X–Phe–EACA–Y, where the C-terminus (Y) can be a simple amide (NH₂) or a more complex diamine. nih.gov These modifications are created to systematically probe structure-activity relationships. nih.gov

Esterification of 6-aminohexanoic acid derivatives has been shown to influence their biological activity. In studies of antifibrinolytic agents, esterification of ε-aminocaproic acid derivatives of amino acids like glycine (B1666218) and leucine (B10760876) led to an increase in their ability to inhibit plasmin. nih.gov

Carbamates, which are esters of carbamic acid, are another important class of derivatives. acs.org They are generally more stable to hydrolysis than corresponding esters and are used in drug design as metabolically stable surrogates for peptide bonds. acs.orgnih.gov The synthesis of N-protected 6-aminohexanoic acid carbamates has been developed for use in creating oligonucleotide libraries. nih.gov For example, 6-(4-nitrophenoxycarbonylamino)hexanoic acid can be used in the Ugi reaction to produce peptoids with activated carbamate (B1207046) moieties, which can then be conjugated to oligonucleotides. nih.gov

The core structure of aminohexanoic acid can be used as a starting point for more complex molecules. For instance, simple dipeptides have been cyclized using 6-aminohexanoic acid to create small-molecule models of β-turns, which are common secondary structures in proteins. nih.gov Additionally, a one-pot biosynthesis method has been developed to produce 6-aminohexanoic acid from cyclohexane (B81311) using engineered bacterial strains. nih.gov This same biocatalytic system was adapted to convert cycloheptane (B1346806) into 7-aminoheptanoic acid, demonstrating the potential for creating related long-chain amino acids. nih.gov

Structure-Activity Relationship (SAR) Studies of 6-Aminohexanoic Acid Analogues

SAR studies are crucial for understanding how chemical structure relates to biological function, allowing for the rational design of more potent and selective molecules.

Research into derivatives of 6-aminohexanoic acid has established clear links between specific structural changes and resulting biological effects. In the context of antifibrinolytic activity, it has been noted that while 6-aminohexanoic acid itself acts on lysine (B10760008) binding sites, certain derivatives also show the ability to inhibit the amidolytic active site of plasmin. nih.gov

A systematic study of fifteen peptides based on the sequence –Ala–Phe–Lys–EACA– explored these relationships in detail. nih.gov Key findings include:

C-Terminal Modification : Changing the C-terminal carboxyl group to an amide or a larger amine altered the inhibitory activity against plasmin and other proteases like thrombin. nih.gov

Stereochemistry : The use of d-Alanine instead of l-Alanine at the N-terminus had a significant impact on activity. For example, H–d-Ala–Phe–Lys–EACA–OH was a more potent plasmin inhibitor than its l-Alanine counterpart. nih.gov

Removal of Residues : The removal of the lysine residue from the peptide sequence generally resulted in a significant reduction or complete loss of antifibrinolytic activity, highlighting lysine's importance in the interaction with plasmin. nih.gov

Table 2: Structure-Activity Relationship of Selected 6-Aminohexanoic Acid Peptide Analogues

| Peptide Analogue | Modification from Base Sequence | Plasmin Inhibition (IC₅₀) | Key Finding | Reference |

| H-EACA-NLeu-OH | Dipeptide of EACA and Norleucine | <0.02 mM | Significantly more potent than EACA alone. | nih.gov |

| HCl × H-EACA-Leu-OH | Dipeptide of EACA and Leucine | 0.08 mM | Esterification further increases inhibitory activity. | nih.gov |

| H–d-Ala–Phe–Lys–EACA–OH | Contains d-Alanine | 3.37 mM | d-Alanine enhances inhibitory activity compared to l-Alanine version. | nih.gov |

| H–Ala–Phe–EACA–OH | Lysine removed from sequence | Inactive | Demonstrates the critical role of the lysine residue for activity. | nih.gov |

These studies underscore the versatility of the 6-aminohexanoic acid scaffold. By systematically modifying its structure—through peptide incorporation, derivatization of its functional groups, or use as a linker—researchers can fine-tune the biological and chemical properties of molecules for a wide array of scientific applications.

Influence of Aliphatic Chain Length on Functional Properties

The functional properties of ω-amino acids are significantly influenced by the length of their aliphatic carbon chain. This chain, which separates the terminal amino and carboxylic acid groups, dictates the molecule's flexibility, hydrophobicity, and spatial orientation when incorporated into larger structures. In the family of aminoalkanoic acids, the number of methylene units is a critical determinant of the physicochemical characteristics of resulting derivatives, such as polymers or peptide analogues.

The length of the polymethylene segment affects the thermal properties of polymers derived from these monomers. Generally, for aliphatic polyesters, an increase in the number of methylene groups in the main chain leads to higher crystallization and melting temperatures, as longer, flexible chains can pack into more stable crystal lattices. researchgate.net This trend is observed because the ester groups act as defects in a polyethylene-like chain; a higher density of these defects (i.e., shorter aliphatic chains) disrupts crystallinity and lowers the melting point. researchgate.net

In the context of its use as a linker molecule, the aliphatic chain length is paramount. A longer chain, such as that in 6-aminohexanoic acid, provides greater distance and flexibility, which can be crucial for reducing steric hindrance between conjugated molecules, for instance, between a peptide and a fluorescent dye or a drug molecule. nih.govresearchgate.net Conversely, a shorter and slightly more constrained chain, as found in 5-aminohexanoic acid, offers a different spatial and conformational profile that can be advantageous in designing specific molecular architectures where a more defined distance is required. The flexibility and hydrophobic nature of the hexanoic acid chain in both isomers play a significant role in their application as linkers in biologically active structures. nih.govmdpi.com

| Property | Influence of Increasing Aliphatic Chain Length | Relevance to 5-Aminohexanoic Acid |

| Flexibility | Increases with chain length, allowing for more conformational freedom. researchgate.net | Offers a balance of flexibility and structural definition, being less flexible than 6-aminohexanoic acid. |

| Hydrophobicity | Increases as the nonpolar alkyl chain becomes longer. researchgate.net | Contributes a hydrophobic character, useful in modifying peptides or creating specific polymer domains. researchgate.netupc.edu |

| Melting Point (of derived polymers) | Generally increases due to improved crystal packing efficiency. researchgate.net | Polymers derived from 5-aminohexanoic acid would be expected to have different thermal properties than those from 6-aminohexanoic acid (Nylon-6). |

| Spatial Distance (as a linker) | Provides greater separation between conjugated moieties. nih.gov | Acts as a spacer, but provides a shorter, more constrained distance than its 6-amino isomer. |

Advanced Research Applications of 5-Aminohexanoic Acid Derivatives

The unique structural characteristics of 5-aminohexanoic acid make it a valuable precursor for creating specialized molecules for advanced scientific applications. Its derivatives have found utility in fields requiring precise molecular design, from medical imaging to materials science.

Development of Radiopharmaceuticals and Molecular Imaging Probes

A significant application of 5-aminohexanoic acid derivatives is in the development of probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Researchers have synthesized and characterized a carbon-11 (B1219553) labeled analogue, 5-amino-4-oxo-[6-¹¹C]hexanoic acid ([¹¹C]MALA), as a PET tracer. nih.gov This probe was designed to estimate the accumulation of protoporphyrin IX (PpIX), a photosensitive compound whose synthesis is induced by the administration of 5-aminolevulinic acid (ALA). nih.gov The ability to non-invasively map PpIX distribution is critical for improving the efficacy of fluorescence-guided surgery and photodynamic therapies for tumors. nih.gov

Studies demonstrated that [¹¹C]MALA uptake correlates with the activity of ALA dehydratase (ALAD), the first enzyme in the PpIX synthesis pathway, making it a functional imaging probe for this metabolic process. nih.gov This research highlights how the 5-aminohexanoic acid scaffold can be chemically modified to create sophisticated tools for in-vivo diagnostics. nih.gov

Furthermore, the broader class of aminohexanoic acids (AH) is used as linkers in more complex radiopharmaceuticals. For example, phosphoramidate-based inhibitors of the prostate-specific membrane antigen (PSMA) have incorporated aminohexanoic acid linkers to improve their binding affinity and in-vivo imaging properties. avcr.cz The installation of these linkers was found to be critical for achieving high tumor-to-blood ratios, positioning these agents as strong candidates for clinical PET imaging of prostate cancer. avcr.cz

| Radiopharmaceutical / Probe | Base Compound | Application | Research Finding |

| 5-amino-4-oxo-[6-¹¹C]hexanoic acid ([¹¹C]MALA) | 5-Aminohexanoic acid | PET imaging of protoporphyrin IX (PpIX) accumulation. nih.gov | Tracer uptake reflects enzymatic activity and allows for non-invasive quantification of PpIX distribution in tumors. nih.gov |

| [¹⁸F]FB-AH-phosphoramidates | Aminohexanoic acid (linker) | PET imaging of prostate cancer by targeting PSMA. avcr.cz | The aminohexanoic acid linker improved PSMA binding and was crucial for achieving favorable in-vivo distribution and high-contrast tumor images. avcr.cz |

Probes for Super-Resolution Microscopy (SMLM)

Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), enable the visualization of cellular structures at the nanoscale, bypassing the diffraction limit of light. nih.gov These methods rely on specialized fluorescent probes. While fluorescent D-amino acids (FDAAs) have been developed for imaging bacterial cell walls with SMLM, and various metal complexes are being explored as advanced probes, the specific use of 5-aminohexanoic acid derivatives as probes for super-resolution microscopy is not widely documented in the current scientific literature. nih.govrsc.org However, its isomer, 6-aminohexanoic acid, has been used as a flexible linker to attach fluorescent dyes like FITC to peptides designed for SMLM applications, demonstrating the utility of the aminohexanoic acid backbone in this field. mdpi.com

Applications in Polymer Science and Material Engineering (e.g., Polyamides, Biodegradable Polymers)

In polymer science, 5-aminohexanoic acid is a structural isomer of the well-known monomer 6-aminohexanoic acid (ε-aminocaproic acid), which is the precursor to the widely used polyamide, Nylon-6. nih.govmdpi.com The polymerization of 6-aminohexanoic acid or the ring-opening polymerization of its lactam (ε-caprolactam) yields a polymer with repeating units linked by amide bonds. mdpi.comstudymind.co.uk

Theoretically, 5-aminohexanoic acid can also serve as a monomer for polyamide synthesis. Its corresponding lactam is δ-valerolactam. The polymerization of this monomer would result in "Nylon-5," a polyamide with a different repeating unit structure compared to Nylon-6. The shorter aliphatic segment (four carbons between amide groups instead of five) would lead to altered material properties, such as a different melting point, tensile strength, and moisture absorption, due to changes in chain flexibility and hydrogen bonding density. researchgate.net

Moreover, amino acids are increasingly used as building blocks for creating biodegradable polymers for medical and pharmaceutical applications. upc.eduresearchgate.net Copolymers can be synthesized by combining different amino acids. For example, the copolymerization of glycine and ε-aminocaproic acid (6-aminohexanoic acid) results in the biodegradable polymer Nylon 2-nylon 6. shaalaa.com By extension, 5-aminohexanoic acid could be incorporated into such copolymers to fine-tune their physical properties and biodegradation rates. The presence of amino acid-based repeating units makes these polymers potentially susceptible to enzymatic degradation, rendering them suitable for applications like controlled drug delivery systems. researchgate.net

Building Blocks in Complex Organic Synthesis and Medicinal Chemistry

5-Aminohexanoic acid is a bifunctional molecule, possessing both a primary amine and a carboxylic acid. nih.gov This structure makes it a useful building block or "scaffold" in organic synthesis for constructing more complex molecules. It can be synthesized through methods such as the reduction of 6-methyl-2-piperidone, which is itself derived from 2-methylcyclopentanone. prepchem.com

In medicinal chemistry, β- and other non-proteinogenic amino acids are of significant interest because their incorporation into peptides or other small molecules can confer unique pharmacological properties, including increased potency and enhanced stability against enzymatic degradation. researchgate.net While much of the research in this area has focused on β-amino acids, ω-amino acids like 5-aminohexanoic acid also serve as valuable intermediates. researchgate.net

Its isomer, 6-aminohexanoic acid, is widely used as a flexible, hydrophobic linker or spacer to connect different functional domains within a single molecule without causing steric hindrance. mdpi.comlookchem.com Derivatives of 5-aminohexanoic acid can fulfill a similar role, providing a slightly shorter and more conformationally restricted linkage, which can be a desirable design element in the synthesis of targeted drugs, peptide analogues, and complex molecular probes. researchgate.net

Theoretical and Computational Investigations of 6 Aminohexanoic Acid Hydrochloride

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information about intermolecular interactions. nih.govnih.gov While specific MD studies on 5-Aminohexanoic acid hydrochloride are not extensively documented in publicly available literature, the principles of these simulations as applied to amino acids and their salts can provide significant understanding.

MD simulations for a system containing this compound would typically model the compound in an aqueous environment, tracking the trajectories of each atom over time. These simulations can elucidate the nature of interactions between the protonated amino group, the carboxylic acid group, the hydrocarbon chain, and the chloride counter-ion with each other and with surrounding water molecules.

Key intermolecular interactions that can be investigated include:

Hydrogen Bonding: The protonated amino group (-NH3+) and the carboxylic acid group (-COOH) are potent hydrogen bond donors, while the oxygen atoms of the carboxylic acid and the chloride ion can act as hydrogen bond acceptors. wikipedia.org MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are crucial for the solubility and stabilization of the molecule in water.

Ionic Interactions: The electrostatic attraction between the positively charged aminium group and the negatively charged chloride ion is a primary force governing the compound's structure in the solid state and its behavior in solution. youtube.com In solution, these ions will be solvated, and MD can reveal the structure of the hydration shells and the extent of ion pairing.

Hydrophobic Interactions: The hexanoic acid backbone is nonpolar and will exhibit hydrophobic interactions, tending to aggregate in an aqueous environment to minimize contact with water molecules. youtube.com

Studies on similar systems, such as amino acids in the presence of salts like NaCl, have shown that the addition of ions can either stabilize or destabilize intermolecular interactions, depending on the specific nature of the amino acid and the salt concentration. nih.govacs.orgnih.gov This modulation arises from a complex balance of electrostatic forces and the disruption of water's hydration structure around the solute molecules. nih.govnih.gov For this compound, MD simulations could similarly reveal how the presence of the chloride ion influences the interactions between the amino acid molecules themselves.

Table 1: Key Intermolecular Interactions Investigated by Molecular Dynamics

| Interaction Type | Donor/Acceptor Groups in this compound | Significance |

| Hydrogen Bonding | -NH3+ (donor), -COOH (donor), C=O (acceptor), -OH (acceptor), Cl- (acceptor) | Determines solubility and solution structure. |

| Ionic Interactions | -NH3+ (cation), Cl- (anion) | Crucial for crystal lattice energy and behavior in polar solvents. |

| Hydrophobic Interactions | -(CH2)4- backbone | Influences aggregation and interaction with nonpolar environments. |

| Van der Waals Forces | All atoms | Contribute to the overall stability and packing of molecules. |

Quantum Mechanical and Electronic Structure Calculations for Chemical Reactivity

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to understanding its chemical reactivity. nih.gov For this compound, these calculations can predict various properties that are difficult to measure experimentally.

In its hydrochloride form, the amino group of 5-Aminohexanoic acid is protonated. pressbooks.pub QM methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electron density within the molecule. This reveals the most electron-rich and electron-deficient regions, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Key aspects of chemical reactivity elucidated by QM calculations include:

Charge Distribution and Electrostatic Potential: Calculations can generate an electrostatic potential map, visually representing the charge distribution. For this compound, the positive charge is localized on the aminium group, while the carboxyl group and the chloride ion are regions of negative potential. This information is critical for predicting how the molecule will interact with other charged or polar species. nih.gov

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Proton Affinity and Acidity: QM calculations can accurately predict the pKa values of the acidic and basic groups. For 5-Aminohexanoic acid, the carboxyl group is acidic, while the amino group is basic. In the hydrochloride salt, the amino group is protonated. youtube.com The pKa of the aminium group determines the pH at which it will deprotonate.

Reaction Mechanisms: QM methods can be used to model the transition states and reaction pathways of chemical reactions involving this compound. For example, the mechanism of its condensation to form polymers could be investigated.

Studies on the electronic structure of general amino acids have shown how the protonation state significantly influences their charge distribution and reactivity. reddit.com For instance, the protonation of the amino group makes it a much poorer nucleophile.

Table 2: Predicted Electronic Properties from Quantum Mechanical Calculations

| Property | Description | Relevance to Reactivity |

| Molecular Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |

| Atomic Charges | The partial charge on each atom in the molecule. | Identifies reactive sites for electrostatic interactions. |

Computational Modeling of Molecular Conformation and Binding Affinities

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational modeling provides powerful tools to explore the conformational landscape of flexible molecules like this compound and to predict their binding affinities to biological targets. nih.gov

The flexible six-carbon chain of 5-Aminohexanoic acid allows it to adopt numerous conformations. Computational methods such as conformational searches using molecular mechanics or quantum mechanics can identify the low-energy (and therefore most probable) conformations of the molecule in the gas phase or in solution. These studies are crucial for understanding how the molecule might fit into the active site of an enzyme or a receptor.

5-Aminohexanoic acid is an analog of the amino acid lysine (B10760008). wikipedia.org This structural similarity is the basis for its biological activity, as it can act as a competitive inhibitor of enzymes that bind lysine. Computational docking is a technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. By docking 5-Aminohexanoic acid into the active site of a lysine-binding protein, researchers can:

Predict the Binding Pose: Determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

Estimate the Binding Affinity: Calculate a score that estimates the strength of the interaction, often expressed as a binding free energy (ΔG). A more negative ΔG indicates a stronger and more favorable interaction.

The prediction of binding affinities can be further refined using more computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI), which are based on molecular dynamics simulations. These methods can provide more accurate estimations of the relative binding affinities of different ligands to a target protein.

The development of computational tools to predict binding affinities is an active area of research, with machine learning models increasingly being used to analyze large datasets of protein-ligand interactions and predict binding strengths with greater accuracy. nih.govresearchgate.net

Table 3: Computational Approaches for Conformation and Binding Affinity

| Method | Application | Information Obtained |

| Conformational Search | Exploring the possible shapes of this compound. | Identification of low-energy conformers. |